molecular formula C22H21N3O5 B2676834 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one CAS No. 868153-37-1

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

Cat. No.: B2676834
CAS No.: 868153-37-1
M. Wt: 407.426
InChI Key: RIBDSJAFJZBKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The chromenone core can be synthesized through the condensation of salicylaldehyde derivatives with active methylene compounds under basic conditions . The final step involves the coupling of the piperazine derivative with the chromenone core, followed by nitration to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction of the nitro group: Produces the corresponding amine.

    Substitution on the piperazine ring: Produces various substituted piperazines.

    Cyclization of the chromenone core: Produces fused ring systems.

Scientific Research Applications

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with molecular targets such as G-protein coupled receptors. It acts as an agonist or antagonist depending on the specific receptor, influencing various cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide
  • 4-[(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarbaldehyde

Uniqueness

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is unique due to its combination of a piperazine ring, a chromenone core, and a nitro group. This combination imparts specific chemical reactivity and biological activity that is not found in other similar compounds .

Properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14-4-3-5-19(15(14)2)23-8-10-24(11-9-23)21(26)18-13-16-12-17(25(28)29)6-7-20(16)30-22(18)27/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBDSJAFJZBKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.